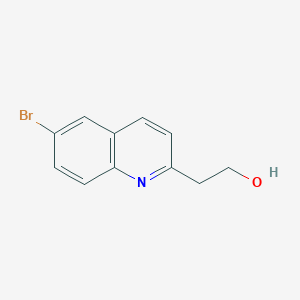

2-(6-Bromo-2-quinolinyl)ethanol

Description

2-(6-Bromo-2-quinolinyl)ethanol is a brominated quinoline derivative featuring an ethanol functional group at the 2-position of the quinoline ring. Quinoline-based compounds are widely studied due to their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and catalytic activities .

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

2-(6-bromoquinolin-2-yl)ethanol |

InChI |

InChI=1S/C11H10BrNO/c12-9-2-4-11-8(7-9)1-3-10(13-11)5-6-14/h1-4,7,14H,5-6H2 |

InChI Key |

NNQQXOSXGXPWSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CCO)C=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

2-(6-Fluoroquinolin-2-yl)ethanol (CAS: 1433203-67-8)

- Structure: Fluorine replaces bromine at the 6-position of quinoline.

- Key Differences :

- Implications : Bromine’s polarizability may enhance π-stacking or hydrophobic interactions in biological targets, while fluorine’s electronegativity could improve metabolic stability .

1-(6-Bromopyridin-2-yl)ethanol (CAS: 139163-56-7)

- Structure: Pyridine ring instead of quinoline, with bromine at the 6-position.

- Key Differences: Aromatic System: Pyridine (6-membered, one nitrogen) vs. quinoline (fused benzene-pyridine system). Molecular Weight: 202.05 g/mol (pyridine derivative) vs. ~252 g/mol (quinoline) .

Functional Group Variations

tert-Butyl (6-bromoquinolin-2-yl)carbamate (CAS: 1312611-18-9)

- Structure: Carbamate group replaces ethanol at the 2-position.

- Key Differences: Stability: Carbamates are generally more hydrolytically stable than primary alcohols, which may influence pharmacokinetics . Synthetic Utility: The tert-butyl carbamate group serves as a protective moiety in organic synthesis, contrasting with the ethanol group’s reactivity in oxidation or esterification .

6-Bromo-4-hydroxy-2-phenylquinoline (CAS: 20364-59-4)

- Structure : Hydroxyl group at the 4-position and phenyl at the 2-position.

- Key Differences: Acidity: The hydroxyl group introduces acidity (pKa ~8–10), enabling pH-dependent solubility, whereas the ethanol group is neutral . Biological Activity: Hydroxyl groups often participate in hydrogen bonding, which may enhance target binding compared to ethanol’s weaker interactions .

Heterocyclic Analogues

(6-Bromo-1H-indol-2-yl)methanol (CAS: 923197-75-5)

- Structure: Indole ring replaces quinoline, with methanol at the 2-position.

- Key Differences: Basicity: Indole (weakly basic due to lone pair delocalization) vs. quinoline (more basic, protonatable nitrogen). This affects solubility and ionic interactions . Bioactivity: Indole derivatives are prevalent in serotonin-like compounds, suggesting divergent pharmacological profiles compared to quinoline-based molecules .

2-(6-Bromonaphthalen-2-yl)oxyethanol (CAS: 165899-54-7)

- Structure: Naphthalene replaces quinoline, with an ether-linked ethanol.

- Key Differences: Planarity: Naphthalene’s planar structure vs. quinoline’s fused heterocycle. This may alter stacking interactions in materials science applications . Functional Group Orientation: Ether linkage vs. direct ethanol attachment, influencing rotational freedom and conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.